4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
Chemical Structure and Properties 4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a thienopyridine core fused with a partially saturated pyridine ring.
Molecular Formula: C₁₁H₁₇NOS Molecular Weight: 227.33 g/mol (calculated based on substituents and core structure C₇H₉NS ). Key Features:
- The ethoxymethyl group enhances lipophilicity compared to simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-(ethoxymethyl)-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NOS/c1-3-13-8-11(2)9-5-7-14-10(9)4-6-12-11/h5,7,12H,3-4,6,8H2,1-2H3 |
InChI Key |
UNKBNJFUHYXREE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(C2=C(CCN1)SC=C2)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Imines
The initial step involves synthesizing imines from 2-thiophene ethylamine and formaldehyde .
| Parameter | Details |
|---|---|
| Reactants | 2-thiophene ethylamine, formaldehyde, water |
| Solvent | Water (aqueous medium) |
| Temperature | 50–55°C |
| Time | 20–30 hours |
| Ratio | Water:formaldehyde:2-thiophene ethylamine = 200:50–60:120–130 (mass ratio) |
- Combine the reactants in a reaction flask.
- Heat to 50–55°C with stirring.
- Maintain the temperature for 20–30 hours to allow imine formation.
- Extract the reaction mixture with dichloroethane (or ethylene dichloride).
- Wash the organic layer with saturated saline water to remove impurities.
- Evaporate under reduced pressure to obtain crude imines.
Step 2: Cyclization and Formation of Thienopyridine Core
The imines are then subjected to cyclization using ethanolic hydrogen chloride .
| Parameter | Details |
|---|---|
| Reagents | Imine intermediate, ethanolic hydrogen chloride (25–30%) |
| Solvent | Ethanol |
| Temperature | 65–75°C |
| Time | 4–8 hours |
| Additional | Gac (activated carbon) for purification |
- Drop the imine into a reaction flask containing ethanolic hydrogen chloride.
- Heat to 65–75°C and maintain for 4–8 hours.
- Add activated carbon (gac) to adsorb impurities.
- Filter the mixture while hot.
- Cool the filtrate to 0–5°C to induce crystallization.
- Filter and dry the resulting solid to obtain 4,5,6,7-tetrahydrothiophene [3,2-c] pyridine hydrochloride .
Note : The molar ratios are critical for optimizing yield; typical ratios are:
- Imine: 130–150 parts
- Ethanolic hydrogen chloride: 480–520 parts
- Water: 45–55 parts
- Gac: 2–4 parts
Variations and Optimization Strategies
- Reagent Ratios : Adjustments in the molar ratios of reactants influence the yield and purity. For instance, a ratio of water, formaldehyde, and thiophene ethylamine as 200:52:127 has been reported to produce high-quality intermediates.
- Reaction Conditions : Mild heating (50–75°C) and controlled reaction times prevent side reactions and decomposition.
- Purification : Recrystallization from suitable solvents like ethanol or dichloroethane enhances product purity.
Data Table Summarizing Preparation Parameters
| Step | Reactants | Solvent | Temperature | Time | Key Notes |
|---|---|---|---|---|---|
| 1 | Water, formaldehyde, 2-thiophene ethylamine | Water | 50–55°C | 20–30 h | Imine formation |
| 2 | Imine, ethanolic hydrogen chloride | Ethanol | 65–75°C | 4–8 h | Cyclization to heterocycle |
| Purification | Organic extracts | - | - | - | Washing, recrystallization |
Research Findings and Literature Support
- Patent CN102432626A describes an industrially viable synthesis involving direct ring formation via ethanol and hydrogen chloride, emphasizing process simplicity and cost reduction.
- Scientific studies highlight the importance of reaction conditions, such as temperature and molar ratios, in maximizing yield and minimizing impurities.
- Multi-component reactions (MCRs) have been effectively employed to synthesize derivatives, demonstrating versatility in functionalization and potential biological activity.
Notes on Industrial and Laboratory Scale
- The described methods are adaptable for scale-up with appropriate control of temperature and reagent addition.
- Use of inexpensive reagents like formaldehyde and thiophene derivatives makes the process economically feasible.
- Purification steps are critical for pharmaceutical applications, requiring high purity standards.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of various substituted thienopyridine derivatives.
Scientific Research Applications
4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2
Biological Activity
4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound belonging to the thienopyridine class, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁N₁S
- Molecular Weight : 165.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Pharmacological Properties
-
Antimicrobial Activity :
- Studies have indicated that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine have shown effectiveness against various bacterial strains.
- A study reported that thienopyridines inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Anticancer Activity :
- Research has demonstrated that thienopyridine derivatives can induce apoptosis in cancer cell lines. In vitro tests on Colo320 cells showed that these compounds led to a significant decrease in cell viability at concentrations as low as 10 µM.
- The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
-
Anti-inflammatory Effects :
- Thienopyridines have been investigated for their anti-inflammatory properties. In animal models of inflammation, these compounds reduced edema and inflammatory cytokine levels significantly when administered at doses ranging from 5 to 20 mg/kg.
The biological activity of 4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It is suggested that this compound interacts with certain receptors (e.g., G-protein coupled receptors) that mediate cellular responses leading to apoptosis and anti-inflammatory effects.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various thienopyridine derivatives, 4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine was tested against a panel of bacterial strains. Results indicated that the compound exhibited a dose-dependent inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | Staphylococcus aureus | 32 |
| 4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | Escherichia coli | 64 |
Case Study 2: Anticancer Properties
A recent study evaluated the anticancer potential of several thienopyridine derivatives in vitro. The results demonstrated that treatment with 10 µM of the compound led to a significant reduction in cell viability in Colo320 cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 45 |
| 20 | 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related thieno[3,2-c]pyridine derivatives:
Key Differences and Trends
Pharmacological Activity :
- Prasugrel (antiplatelet) relies on a bulky 2-fluorophenyl-cyclopropyl substituent for prodrug activation , whereas 4-(ethoxymethyl)-4-methyl lacks documented bioactivity but shares metabolic lability due to the ethoxymethyl group .
- Halogenated derivatives (e.g., 3-bromo) are prioritized in drug discovery for covalent binding or as synthetic intermediates .
Synthetic Utility: Compounds like 4-(4-chlorophenyl)-3-cyano-6-methylpyridine serve as precursors for complex heterocycles (e.g., triazolo-pyrimidines) . The ethoxymethyl group in the target compound may facilitate nucleophilic substitutions or ester hydrolysis .
Physicochemical Properties :
- Lipophilicity (LogP): Prasugrel (LogP ~2.8) is less lipophilic than 4-(ethoxymethyl)-4-methyl (estimated LogP ~3.2) due to its polar acetate group .
- Melting Points: Derivatives with aromatic substituents (e.g., 4-phenyl in ) exhibit higher melting points (>100°C) compared to aliphatic-substituted analogues .
Data Tables
Comparative Physicochemical Data
Q & A
Q. What are the recommended synthetic routes for 4-(Ethoxymethyl)-4-methyl-thieno[3,2-c]pyridine derivatives?
- Methodological Answer : Synthesis typically involves functionalizing the thieno[3,2-c]pyridine core via:
- Amide coupling : For introducing substituents like ethoxymethyl groups (e.g., via reaction with ethoxymethyl chloride in the presence of a base) .
- Suzuki-Miyaura cross-coupling : To attach aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄ in dichloromethane), though yields may vary (20–59% reported for similar compounds) .
- Protection/deprotection strategies : Use of trityl or acetyl groups to stabilize intermediates during multi-step syntheses .
Q. How can structural features of thieno[3,2-c]pyridine derivatives be characterized to distinguish them from analogs?
- Methodological Answer :
- NMR spectroscopy : Key for identifying substitution patterns (e.g., methyl or ethoxymethyl groups via δ 1.2–1.5 ppm for CH₃ and δ 3.5–4.0 ppm for OCH₂) .
- X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems (e.g., distinguishing thieno[3,2-c]pyridine from furo[3,2-c]pyridine) .
- Mass spectrometry : Validates molecular weight (e.g., C₁₀H₁₅NO₂S for the parent compound, MW 237.3 g/mol) .
Q. What preliminary assays are used to screen the biological activity of thieno[3,2-c]pyridine derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with targets like PTP4A3 phosphatase (IC₅₀ values <1 µM reported for analogs) .
- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., MIC values for 6-methylthieno[3,2-c]pyridine analogs) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify antitumor potential .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions during synthesis?
- Methodological Answer :
- Catalyst optimization : Switch from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts for better stability and selectivity .
- Solvent screening : Test polar aprotic solvents (e.g., DMF or THF) to improve reaction efficiency .
- Temperature control : Gradual heating (40–60°C) minimizes side reactions in sensitive steps .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized assays : Use consistent protocols (e.g., ATP-based luminescence for kinase assays) to reduce variability .
- Metabolite profiling : Identify active metabolites (e.g., via LC-MS) that may explain divergent results (e.g., prodrug activation differences) .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to validate target binding modes and SAR trends .
Q. How can enantiomeric separation be achieved for chiral thieno[3,2-c]pyridine derivatives?
- Methodological Answer :
- Chiral stationary phases (CSPs) : Use Chiralcel OD-H columns for baseline resolution (e.g., prasugrel enantiomers) .
- Dynamic kinetic resolution : Employ enzymes like lipases to racemize intermediates during synthesis .
- Circular dichroism (CD) : Confirm enantiopurity post-separation by comparing CD spectra to reference standards .
Q. What advanced techniques validate interactions between thieno[3,2-c]pyridines and biomolecules?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) for targets like ADP receptors .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM : Resolve structural changes in protein targets upon compound binding (e.g., P2Y₁₂ receptor conformational shifts) .
Data Contradiction Analysis
Q. Why do some thieno[3,2-c]pyridines show potent activity in vitro but fail in vivo?
- Key Factors :
- Metabolic instability : Rapid hepatic clearance (e.g., cytochrome P450-mediated oxidation) reduces bioavailability .
- Poor solubility : LogP >5 (e.g., 6.04 for trityl-protected analogs) limits aqueous dissolution .
- Off-target effects : Screen against related enzymes (e.g., PTP1B vs. PTP4A3) to improve selectivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
